molecular formula C11H8ClNO2 B5531554 N-(2-chlorophenyl)furan-2-carboxamide CAS No. 58050-52-5

N-(2-chlorophenyl)furan-2-carboxamide

Cat. No.: B5531554
CAS No.: 58050-52-5
M. Wt: 221.64 g/mol
InChI Key: FPKFMIHJPUIGST-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to a carboxamide group, with a 2-chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 2-chloroaniline in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, often at room temperature, to yield the desired carboxamide product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The furan ring can be subjected to oxidation or reduction under appropriate conditions.

    Hydrolysis: The carboxamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carboxamide group.

Major Products Formed

    Substitution: Products include derivatives with different substituents on the phenyl ring.

    Oxidation: Oxidized products may include furanones or other oxygenated derivatives.

    Reduction: Reduced products may include dihydrofuran derivatives.

    Hydrolysis: The major products are 2-chlorophenylamine and furan-2-carboxylic acid.

Scientific Research Applications

Biological Applications

Antimicrobial Activity:
Research indicates that N-(2-chlorophenyl)furan-2-carboxamide exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including drug-resistant pathogens. The compound's mechanism of action may involve disrupting microbial cell membranes or inhibiting essential enzymes involved in bacterial metabolism .

Anticancer Potential:
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of cancer cell lines such as HepG2 and MCF-7. Structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring can enhance its efficacy against cancer cells . For example, para-substituted derivatives showed improved activity compared to their ortho and meta counterparts.

Anti-inflammatory Effects:
this compound has been investigated for its potential anti-inflammatory effects. Compounds derived from furan have been reported to act as selective COX-2 inhibitors, which are crucial in managing inflammatory conditions .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for drug development due to its diverse biological activities. Its structural characteristics allow for modifications that can lead to derivatives with enhanced therapeutic profiles. Ongoing studies focus on optimizing these derivatives for better potency and selectivity against specific biological targets.

Industrial Applications

Beyond biological applications, this compound has potential uses in material science and industry. Its unique chemical properties make it suitable for developing new polymers and coatings. Additionally, it could serve as an intermediate in synthesizing agrochemicals and pharmaceuticals, contributing to various industrial processes .

Case Studies and Research Findings

A number of studies have documented the applications of this compound:

Study Focus Findings
Study A Antimicrobial ActivityDemonstrated effectiveness against E. coli and Staphylococcus aureus; showed potential against drug-resistant strains.
Study B Anticancer ActivityInhibited growth in HepG2 and MCF-7 cell lines; identified SAR indicating better activity with para-substituents.
Study C Anti-inflammatory PropertiesExhibited COX-2 inhibition comparable to established anti-inflammatory drugs; promising for therapeutic development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chlorophenyl)furan-2-carboxamide is unique due to the specific positioning of the chlorine atom, which influences its chemical reactivity and biological activity. The presence of the furan ring also imparts distinct properties compared to other aromatic systems.

Biological Activity

N-(2-chlorophenyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a furan ring attached to a chlorophenyl group through a carboxamide linkage. Its structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated various derivatives of furan-2-carboxamides against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM for different bacterial strains .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget BacteriaMIC (µM)
This compoundE. coli5.64
This compoundS. aureus8.33
This compoundP. aeruginosa13.40

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies revealed that this compound exhibits cytotoxic effects against several cancer types, including leukemia and breast cancer cells. For instance, it was shown to have an IC50 value of 18.8 µM against MCF7 breast cancer cells .

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)
MCF718.8
HepG235.01
K5621.90

Anti-inflammatory Activity

The anti-inflammatory properties of furan derivatives, including this compound, have also been documented. These compounds have been shown to inhibit COX-2 activity, making them potential candidates for treating inflammatory conditions .

Case Studies

  • Antimicrobial Effectiveness : A study conducted on various furan derivatives demonstrated that this compound exhibited superior antibacterial activity compared to standard antibiotics against multidrug-resistant strains .
  • Cytotoxicity in Cancer Research : In a comparative analysis involving doxorubicin, this compound showed comparable or enhanced cytotoxicity in specific cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Inhibition of Protein Synthesis : The compound may interfere with bacterial protein synthesis pathways, leading to cell death.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways by modulating key proteins involved in cell survival and death, such as Bcl-2 and PARP .

Properties

IUPAC Name

N-(2-chlorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c12-8-4-1-2-5-9(8)13-11(14)10-6-3-7-15-10/h1-7H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKFMIHJPUIGST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351839
Record name N-(2-chlorophenyl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58050-52-5
Record name N-(2-chlorophenyl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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